AT2R Selectivity vs. AT1R
Angiotensin III demonstrates a 33-fold selectivity for AT2R over AT1R, with IC50 values of 0.648 nM at AT2R and 21.1 nM at AT1R. This contrasts sharply with angiotensin II, which binds both receptor subtypes with high, balanced affinity. The AT2R/AT1R IC50 ratio of approximately 33:1 enables experimental isolation of AT2R-mediated signaling with substantially reduced AT1R activation at low nanomolar concentrations [1].
| Evidence Dimension | Receptor binding affinity and AT2R/AT1R selectivity ratio |
|---|---|
| Target Compound Data | AT2R IC50: 0.648 nM; AT1R IC50: 21.1 nM; Selectivity ratio (AT1R/AT2R): ~33:1 |
| Comparator Or Baseline | Angiotensin II (balanced AT1R/AT2R agonist; both IC50 values in subnanomolar to low nanomolar range) |
| Quantified Difference | 33-fold higher AT2R selectivity compared with balanced Ang II binding |
| Conditions | HEK293 cells expressing rat AT1R and AT2R; radioligand competition binding assays |
Why This Matters
This selectivity enables researchers to activate AT2R-mediated pathways while minimizing confounding AT1R-driven vasoconstriction and sodium retention, making angiotensin III a superior tool for isolating AT2R pharmacology.
- [1] Angiotensin III, human, mouse (3TFA) - TargetMol Product Datasheet. AT2R IC50: 0.648 nM; AT1R IC50: 21.1 nM. View Source
